

Preventing aggregation of Influenza NP (147-155) peptide in solution

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Compound of Interest

Compound Name: Influenza NP (147-155) (TFA)

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Technical Support Center: Influenza NP (147-155) Peptide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Influenza NP (147-155) peptide. The information provided is designed to help prevent and troubleshoot aggregation issues in solution.

Frequently Asked Questions (FAQs)

Q1: What is the Influenza NP (147-155) peptide?

The Influenza NP (147-155) is a synthetic peptide with the amino acid sequence Threonine-Tyrosine-Glutamine-Arginine-Threonine-Arginine-Alanine-Leucine-Valine (TYQRTRALV). It is a well-characterized, immunodominant epitope from the influenza A virus nucleoprotein (NP) and is restricted by the H-2Kd MHC class I molecule.[1][2][3][4][5][6]

Q2: What are the basic physicochemical properties of this peptide?

Below is a summary of the key properties of the Influenza NP (147-155) peptide.



Property	Value	Reference
Sequence	Thr-Tyr-Gln-Arg-Thr-Arg-Ala- Leu-Val (TYQRTRALV)	[1][5]
Molecular Formula	C48H82N16O14	[5]
Molecular Weight	1107.29 g/mol	[5]
Net Charge	Positive (at neutral pH)	[1]

Q3: Why is my Influenza NP (147-155) peptide aggregating in solution?

Peptide aggregation is a common issue influenced by several factors, including:

- Hydrophobicity: Although the NP (147-155) peptide has charged residues, it also contains hydrophobic amino acids (Tyrosine, Alanine, Leucine, Valine) that can contribute to aggregation.
- pH and Ionic Strength: The solubility of peptides is often lowest near their isoelectric point. Adjusting the pH away from this point can increase solubility. High salt concentrations can sometimes promote aggregation through hydrophobic interactions.
- Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.
- Temperature: Elevated temperatures can increase the rate of aggregation.
- Solvent: The choice of solvent is critical. While water is a common solvent, this peptide may require acidic conditions or the addition of organic solvents for complete dissolution.

Q4: How should I store the lyophilized peptide and its stock solution?

- Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder, protected from light.
- Peptide Solutions: Peptide solutions are less stable. It is best practice to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-



thaw cycles.

Troubleshooting Guide: Peptide Solubility and Aggregation

This guide provides a step-by-step approach to dissolving the Influenza NP (147-155) peptide and troubleshooting aggregation issues.

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Problem	Potential Cause	Recommended Solution
Peptide will not dissolve in water.	The peptide has a net positive charge and may require an acidic environment to fully solubilize.	1. Try adding a small amount of 10-30% acetic acid solution dropwise until the peptide dissolves. 2. If still insoluble, consider dissolving in a minimal amount of an organic solvent like DMSO before diluting with your aqueous buffer.[1]
Peptide precipitates after adding to a buffer.	The buffer pH is close to the peptide's isoelectric point, or the buffer components are incompatible.	1. Ensure the final pH of the solution is not neutral if you used an acidic solvent to dissolve the peptide. 2. Try a different buffer system. 3. Add the peptide solution to the buffer slowly while vortexing to avoid localized high concentrations.
Solution becomes cloudy or forms visible aggregates over time.	The peptide is aggregating at the current concentration, temperature, or buffer conditions.	1. Lower the peptide concentration. 2. Store the solution at 4°C for short-term use or in frozen aliquots for long-term storage. 3. Consider adding a small percentage of an organic solvent (e.g., 5-10% DMSO) to the final solution, if compatible with your experiment. 4. For persistent aggregation, the use of chaotropic agents like 6 M guanidine hydrochloride or 8 M urea can be considered, but these are often not compatible with biological assays.

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Inconsistent experimental results.

Partial peptide aggregation may be occurring, leading to variability in the effective peptide concentration.

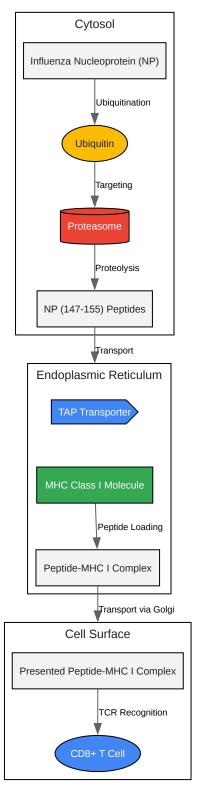
1. Before each use, visually inspect the solution for any signs of precipitation. 2. Briefly sonicate the solution in an ice bath to help break up small, reversible aggregates. 3. Characterize the peptide solution for aggregation using techniques like Dynamic Light Scattering (DLS) before use.[7]

Experimental Protocols & Visualizations Signaling Pathway: MHC Class I Antigen Presentation

The Influenza NP (147-155) peptide is an epitope presented to CD8+ T cells via the MHC class I pathway. Understanding this pathway is crucial for immunological studies involving this peptide.



MHC Class I Antigen Presentation Pathway



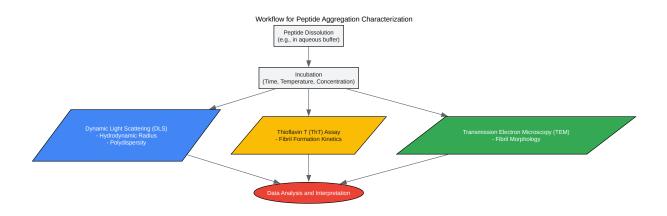
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Figure 1: MHC Class I pathway for Influenza NP (147-155).



Experimental Workflow: Characterization of Peptide Aggregation

This workflow outlines the key steps to characterize the aggregation state of the Influenza NP (147-155) peptide in solution.



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Figure 2: General workflow for characterizing peptide aggregation.

Detailed Methodologies

1. Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique used to measure the size distribution of particles in a solution. It is highly sensitive to the presence of larger aggregates.[7]

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 Principle: DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. Larger particles move more slowly, leading to slower fluctuations. The hydrodynamic radius of the particles is then calculated from their diffusion coefficient using the Stokes-Einstein equation.[7]

Protocol:

- Prepare the Influenza NP (147-155) peptide solution at the desired concentration in a filtered, high-purity buffer (e.g., PBS).
- Centrifuge the sample at high speed (e.g., >10,000 x g) for 5-10 minutes to remove large, non-specific aggregates and dust.
- Carefully transfer the supernatant to a clean, dust-free cuvette.
- Equilibrate the sample to the desired temperature in the DLS instrument (e.g., 25°C).
- Acquire data according to the instrument's software instructions. Multiple measurements should be taken and averaged.
- Analyze the data to obtain the intensity-weighted size distribution, the average hydrodynamic radius (Z-average), and the polydispersity index (PDI). An increase in the Zaverage or a high PDI can indicate the presence of aggregates.

2. Thioflavin T (ThT) Assay for Fibril Formation

The ThT assay is a widely used method to detect the formation of amyloid-like fibrils. ThT dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of these fibrils. While the Influenza NP (147-155) peptide is not known to form classic amyloid fibrils, this assay can be used to screen for conditions that might induce beta-sheet-rich aggregates.

- Principle: ThT fluorescence is quenched in solution but increases significantly upon binding to amyloid fibrils. This change in fluorescence can be monitored over time to study aggregation kinetics.
- Protocol:



- Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., PBS, pH 7.4) and filter it through a 0.22 μm syringe filter. Store protected from light.
- In a 96-well black, clear-bottom plate, mix the Influenza NP (147-155) peptide at the desired concentration with a working solution of ThT (e.g., 20 μM final concentration).
- Include controls such as buffer with ThT alone (blank) and a known amyloid-forming peptide as a positive control, if available.
- Seal the plate and incubate it in a plate reader at a constant temperature (e.g., 37°C), with intermittent shaking if desired to promote aggregation.
- Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with excitation around 440-450 nm and emission around 480-490 nm.
- Plot fluorescence intensity versus time to obtain aggregation curves. A sigmoidal curve with a lag phase, growth phase, and plateau is characteristic of amyloid fibril formation.
- 3. Transmission Electron Microscopy (TEM) for Visualization of Aggregates

TEM provides direct visualization of the morphology of peptide aggregates, allowing for the confirmation of fibrillar or amorphous structures.[8][9][10]

- Principle: An electron beam is transmitted through an ultrathin specimen, interacting with the specimen as it passes through. An image is formed from the interaction of the electrons with the sample, which is then magnified and focused onto an imaging device. Negative staining is commonly used to enhance the contrast of biological macromolecules.[10]
- Protocol (Negative Staining):
 - Incubate the Influenza NP (147-155) peptide solution under conditions that are being tested for aggregation.
 - Place a TEM grid (e.g., carbon-coated copper grid) on a clean surface.
 - \circ Apply a small volume (e.g., 3-5 μ L) of the peptide solution onto the grid and allow it to adsorb for 1-2 minutes.



- Wick away the excess solution using filter paper.
- Wash the grid by floating it on a drop of deionized water for a few seconds, then wick away the water.
- Apply a drop of a negative stain solution (e.g., 2% uranyl acetate) to the grid for 30-60 seconds.
- Wick away the excess stain and allow the grid to air dry completely.
- Image the grid using a transmission electron microscope at various magnifications to observe the morphology of any aggregates present.[10][11]

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